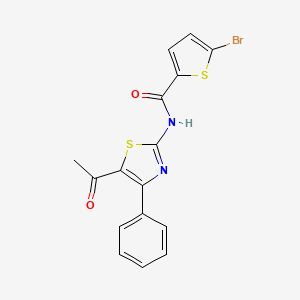

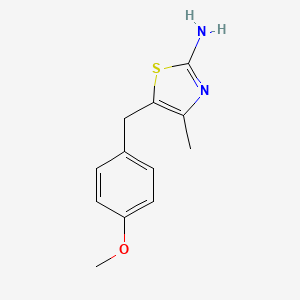

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide, commonly known as 'Bromothiazole', is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound was first synthesized in 2006 and has since been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

Compounds similar to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide have demonstrated promising anticancer activities. For instance, substituted benzamides showed moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancers, surpassing the reference drug etoposide in some cases (Ravinaik et al., 2021). Similarly, other studies have synthesized thiophene-based compounds with noteworthy inhibitory activity against cancer cell lines, indicating their potential as anticancer agents (Atta & Abdel‐Latif, 2021).

Enzyme Inhibitory Activity

Research on thiophene-based heterocyclic compounds, which are structurally related to the compound , has shown significant enzyme inhibitory activities. These compounds have been evaluated for their inhibition against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. Notably, specific derivatives have been identified as potent inhibitors, suggesting their potential application in enzyme-related therapeutic approaches (Cetin et al., 2021).

Antimicrobial and Antibacterial Activity

Thiazole derivatives have been synthesized and tested for their antimicrobial and antibacterial activities. Some compounds in this category have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activities. This suggests that similar compounds could be developed into new antimicrobial agents with significant efficacy (Desai et al., 2008).

Herbicidal Applications

In agricultural research, novel thiazole derivatives have been synthesized and evaluated as herbicides. These compounds, designed based on their potential inhibitory effects on plant-specific enzymes, have shown moderate to good herbicidal activities in vivo. This highlights their potential use in agricultural applications to control unwanted plant growth (Hu et al., 2009).

Dyeing and Textile Applications

Thiazole derivatives have been used in the synthesis of organic dyes for textile applications. These compounds have shown potential in dyeing polyester fibers, with investigations into their color characteristics and fastness properties. Additionally, some of these dyes exhibit biological activities, which could lead to the development of sterile or biologically active fabrics (Khalifa et al., 2015).

properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2S2/c1-9(20)14-13(10-5-3-2-4-6-10)18-16(23-14)19-15(21)11-7-8-12(17)22-11/h2-8H,1H3,(H,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFRDLYUXHVDMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(S2)Br)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2374608.png)

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/no-structure.png)

![1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2374616.png)

![Ethyl 2-amino-3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}propanoate; trifluoroacetic acid](/img/structure/B2374617.png)

![8-((4-Acetylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2374622.png)

![N,N-bis(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2374623.png)

![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile](/img/structure/B2374626.png)